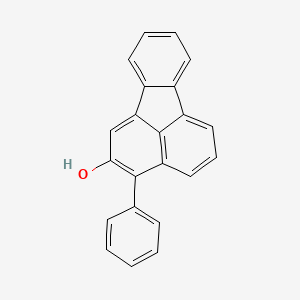

2-Fluoranthenol, 3-phenyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

185419-72-1 |

|---|---|

Molecular Formula |

C22H14O |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

3-phenylfluoranthen-2-ol |

InChI |

InChI=1S/C22H14O/c23-20-13-19-16-10-5-4-9-15(16)17-11-6-12-18(22(17)19)21(20)14-7-2-1-3-8-14/h1-13,23H |

InChI Key |

SQIJHMBZYRBROZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4C5=CC=CC2=C53)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoranthenol, 3 Phenyl

Retrosynthetic Analysis of the 2-Fluoranthenol, 3-phenyl- Framework

A logical retrosynthetic analysis of 2-Fluoranthenol, 3-phenyl- (1) would involve the disconnection of the five-membered ring, a common strategy in fluoranthene (B47539) synthesis. rsc.org This approach simplifies the target molecule into more readily available naphthalene (B1677914) and benzene (B151609) precursors.

One plausible disconnection is across the C2-C1 bond and the C10b-C3a bond. This leads back to a 1,8-disubstituted naphthalene derivative (2) and a substituted benzene ring (3). A highly effective and convergent strategy for constructing the fluoranthene core is the palladium-catalyzed tandem Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. nih.govacs.org This suggests that a key intermediate would be a 1-halo-8-(2'-halophenyl)naphthalene derivative.

To incorporate the required substituents, the hydroxyl group at the C2 position can be envisioned as being derived from a more stable precursor, such as a methoxy (B1213986) group, which can be deprotected in the final step of the synthesis. Therefore, a key precursor would be a 1,8-dihalonaphthalene which is coupled with a suitably substituted boronic acid to introduce the phenyl moiety and the protected hydroxyl group.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-Fluoranthenol, 3-phenyl- hinges on the effective preparation and functionalization of key precursors. This section details the synthesis of the fluoranthene core precursors and the strategies for introducing the necessary phenyl and hydroxyl functionalities.

The most common precursors for the construction of the fluoranthene skeleton via cross-coupling reactions are 1,8-dihalogenated naphthalenes. 1,8-diiodonaphthalene (B175167) and 1,8-dichloronaphthalene (B1584820) are frequently employed starting materials. rsc.orgnih.gov These compounds serve as the naphthalene fragment in palladium-catalyzed coupling reactions.

The introduction of the phenyl group at the 3-position of the fluoranthene core can be achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. In the context of synthesizing 2-Fluoranthenol, 3-phenyl-, a plausible approach would involve the coupling of a 1,8-dihalonaphthalene with an appropriately substituted arylboronic acid.

To achieve the desired substitution pattern, a (2-methoxyphenyl)boronic acid derivative could be used. The regioselectivity of the subsequent C-H activation and cyclization would determine the final position of the phenyl group.

Direct and regioselective hydroxylation of the fluoranthene core at the 2-position is challenging. A more feasible strategy involves the use of a precursor that already contains a protected hydroxyl group, such as a methoxy group. This methoxy-substituted precursor can be carried through the synthetic sequence and then deprotected in a final step to yield the desired 2-hydroxyfluoranthene derivative.

For instance, a 1,8-dihalonaphthalene could be coupled with a boronic acid that bears a methoxy group at the position destined to become C2 of the fluoranthene. After the construction of the 2-methoxy-3-phenyl-fluoranthene skeleton, the methyl ether can be cleaved using reagents such as boron tribromide (BBr₃) to afford the final product, 2-Fluoranthenol, 3-phenyl-.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the substituted fluoranthene framework in a single or a few convergent steps. Cyclization reactions are particularly powerful in this regard.

A highly efficient method for the synthesis of substituted fluoranthenes is a tandem reaction sequence involving a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. nih.govacs.org This approach allows for the construction of the fluoranthene core from a 1,8-dihalonaphthalene and an arylboronic acid in a single pot.

The proposed reaction would start with the palladium-catalyzed Suzuki-Miyaura coupling of 1,8-diiodonaphthalene with a suitably substituted arylboronic acid. The resulting intermediate would then undergo an intramolecular C-H arylation, also catalyzed by palladium, to form the five-membered ring and complete the fluoranthene skeleton. The reaction conditions for such transformations have been well-documented and can be adapted for this specific target. nih.govacs.org High functional group tolerance is a key feature of this methodology, making it suitable for precursors bearing methoxy and phenyl groups. nih.govacs.org

Below is a table summarizing typical conditions for this tandem reaction, based on reported syntheses of other fluoranthene derivatives. nih.govacs.org

| Parameter | Homogeneous Catalysis (Method A) nih.govacs.org | Heterogeneous Catalysis (Method B) nih.govacs.org |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | rGO-CuPd nanocatalyst |

| Base | KOAc | NaOAc·3H₂O |

| Solvent | DMSO | DMSO/H₂O (10:1) |

| Temperature | 90-110 °C | Not specified, likely elevated |

| Reaction Time | 24 h | Not specified |

Another established, albeit more traditional, method for constructing the fluoranthene core is through Diels-Alder reactions. nih.gov This approach would involve the [4+2] cycloaddition of a naphthalene-fused diene with a suitable dienophile. However, the synthesis of the required substituted precursors for this route can be complex, and the regioselectivity may be difficult to control.

Absence of Specific Scientific Literature Precludes Detailed Synthesis Article on 2-Fluoranthenol, 3-phenyl-

Following a comprehensive search of available scientific databases and literature, it has been determined that there is a significant lack of specific information regarding the chemical compound “2-Fluoranthenol, 3-phenyl-.” Consequently, the generation of a detailed and scientifically accurate article focusing on its synthetic methodologies, as per the requested outline, is not possible at this time.

The performed searches for synthetic procedures, including cross-coupling reactions, multi-component reactions, and various catalytic methodologies (transition metal-catalyzed, organocatalytic, and biocatalytic), yielded no direct results for the target molecule. The existing literature broadly covers the synthesis of fluoranthene derivatives and general methods for the functionalization of polycyclic aromatic hydrocarbons. For instance, methods for introducing substituents at various positions on the fluoranthene core have been described, but none specifically detail the synthesis of the 2-hydroxy, 3-phenyl substituted isomer.

While general synthetic strategies such as palladium-catalyzed C-H bond functionalization and Suzuki-Miyaura coupling reactions are well-established for creating C-C bonds on aromatic systems, and various methods exist for the synthesis of substituted phenols, no literature has been identified that applies these methods to the specific synthesis of 2-Fluoranthenol, 3-phenyl-. beilstein-journals.orgnih.govacs.org The development of a synthetic route would, therefore, be purely theoretical and could not be supported by published research findings, which is a key requirement of the user’s request.

Similarly, searches for the application of green and sustainable chemistry principles, organocatalytic transformations, or biocatalytic pathways in the synthesis of this specific compound did not yield any relevant information. The available literature discusses these principles in a general context or in relation to other classes of compounds.

Without established and documented synthetic routes, it is impossible to provide the requested detailed research findings, data tables, and thorough content for the specified sections and subsections. Any attempt to do so would be speculative and would not meet the standards of a professional and authoritative scientific article.

Therefore, we must conclude that the synthesis of 2-Fluoranthenol, 3-phenyl- is not a well-documented area of research in the publicly accessible scientific literature.

Sustainable and Green Chemistry Principles in 2-Fluoranthenol, 3-phenyl- Synthesis

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions are conducted in the absence of a solvent, which can offer numerous advantages, including reduced environmental impact, lower costs, and sometimes, unique reactivity and selectivity. These reactions are typically promoted by grinding, heating, or irradiation.

General Applicability:

For the potential synthesis of a biaryl phenol (B47542) derivative like 2-Fluoranthenol, 3-phenyl-, a solvent-free approach could theoretically be applied in a cross-coupling reaction. For instance, a Suzuki or Stille coupling between a protected 2-hydroxyfluoranthene derivative and a phenylating agent could potentially be carried out under solvent-free conditions, often with palladium catalysis and a solid base.

Hypothetical Reaction Data:

No experimental data for the solvent-free synthesis of 2-Fluoranthenol, 3-phenyl- is available. A hypothetical reaction is presented in the table below for illustrative purposes only.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Hypothetical Yield (%) |

| 2-(OMOM)-fluoranthene-3-boronic acid pinacol (B44631) ester | Phenyl bromide | Pd(PPh₃)₄ / K₂CO₃ | Grinding, 100°C, 1 hour | Not Reported |

Note: OMOM = Methoxymethyl ether, a common protecting group for alcohols.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods.

General Applicability:

Microwave heating is widely used in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions. The synthesis of 2-Fluoranthenol, 3-phenyl- could hypothetically be achieved via a microwave-assisted Suzuki, Heck, or Sonogashira coupling reaction. The rapid and efficient heating provided by microwaves could facilitate the coupling of a fluoranthene core with a phenyl group.

Hypothetical Reaction Data:

There is no published data on the microwave-assisted synthesis of 2-Fluoranthenol, 3-phenyl-. The following table outlines a speculative microwave-assisted Suzuki coupling.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Microwave Conditions | Hypothetical Yield (%) |

| 3-Bromo-2-fluoranthenol | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O | 150°C, 15 minutes, 100 W | Not Reported |

Note: dppf = 1,1'-Bis(diphenylphosphino)ferrocene, a common ligand in palladium catalysis.

Photochemical Routes

Photochemical reactions use light energy to promote chemical transformations. These methods can enable unique and powerful bond formations that are not accessible through thermal means.

General Applicability:

Photochemical routes to biaryl compounds often involve photocyclization reactions. For instance, a suitably substituted stilbene (B7821643) derivative could undergo a photochemical cyclization to form a phenanthrene (B1679779) core, which is structurally related to the fluoranthene system. A direct photochemical arylation might also be envisioned, though this is a less common approach for this type of bond formation.

Hypothetical Reaction Data:

No photochemical synthesis of 2-Fluoranthenol, 3-phenyl- has been reported in the literature. A theoretical photochemical pathway is difficult to propose without relevant precedents.

| Starting Material | Reagents | Light Source | Conditions | Hypothetical Product |

| Not Applicable | Not Applicable | Not Applicable | Not Applicable | 2-Fluoranthenol, 3-phenyl- |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoranthenol, 3 Phenyl

Electrophilic Aromatic Substitution Reactions of the Fluoranthene (B47539) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The mechanism typically proceeds through a two-step process: the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com For 2-Fluoranthenol, 3-phenyl-, the hydroxyl group is the dominant activating and directing group. It will strongly direct incoming electrophiles to the positions ortho and para to itself. The position para to the -OH group is C9. The positions ortho to the -OH group are C1 and C3. Since C3 is already substituted with a phenyl group, the most likely positions for electrophilic attack are C1 and C9. Steric hindrance from the adjacent phenyl group might disfavor substitution at the C1 position, potentially making the C9 position the most reactive site.

Halogenation Studies

Halogenation involves the introduction of a halogen atom (Cl, Br, or I) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst (e.g., FeCl3, AlBr3) to polarize the halogen molecule, creating a potent electrophile. libretexts.org

Given the strong activating nature of the hydroxyl group, the halogenation of 2-Fluoranthenol, 3-phenyl- is expected to proceed under mild conditions. The primary products would be the result of substitution at the positions ortho and para to the hydroxyl group.

Predicted Major Product: 9-Halo-3-phenyl-2-fluoranthenol.

Predicted Minor Product: 1-Halo-3-phenyl-2-fluoranthenol (formation is likely reduced due to steric hindrance from the C3-phenyl group).

Table 1: Predicted Outcomes of Halogenation of 2-Fluoranthenol, 3-phenyl- This table is based on predicted reactivity according to established principles of organic chemistry, as specific experimental data is not available.

| Halogenating Agent | Catalyst | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Br₂ | FeBr₃ | 9-Bromo-3-phenyl-2-fluoranthenol | 1-Bromo-3-phenyl-2-fluoranthenol |

Nitration and Sulfonation Reactions

Nitration is achieved by treating an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. This generates the highly electrophilic nitronium ion (NO₂⁺). quora.com Phenols are particularly reactive towards nitration and can often be nitrated using dilute nitric acid without the need for a sulfuric acid catalyst. youtube.com The powerful activating effect of the hydroxyl group in 2-Fluoranthenol, 3-phenyl- suggests that nitration would occur readily, yielding a mixture of ortho- and para-nitro derivatives.

Predicted Major Product: 9-Nitro-3-phenyl-2-fluoranthenol.

Predicted Minor Product: 1-Nitro-3-phenyl-2-fluoranthenol.

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). nih.gov The electrophile is sulfur trioxide (SO₃). Like nitration, sulfonation is strongly directed by the hydroxyl group.

Predicted Major Product: 3-Phenyl-2-hydroxyfluoranthene-9-sulfonic acid.

Predicted Minor Product: 3-Phenyl-2-hydroxyfluoranthene-1-sulfonic acid.

Table 2: Predicted Outcomes of Nitration and Sulfonation This table is based on predicted reactivity according to established principles of organic chemistry, as specific experimental data is not available.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | Dilute HNO₃ | 9-Nitro-3-phenyl-2-fluoranthenol |

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are methods for attaching alkyl or acyl groups to an aromatic ring. wikipedia.org

Friedel-Crafts Alkylation involves reacting the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction is often problematic with strongly activated rings like phenols, as the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring. Furthermore, polyalkylation and carbocation rearrangements can lead to a mixture of products. For these reasons, direct Friedel-Crafts alkylation of 2-Fluoranthenol, 3-phenyl- would likely be complex and low-yielding.

Friedel-Crafts Acylation is the reaction of an aromatic ring with an acyl chloride or acid anhydride (B1165640), also catalyzed by a Lewis acid. researchgate.net This reaction is generally more controlled than alkylation because the resulting acyl group is deactivating, which prevents further acylation of the same molecule. wikipedia.org However, the issue of the Lewis acid coordinating with the phenolic oxygen remains. An alternative procedure, the Fries rearrangement, where a phenyl ester is rearranged using a Lewis acid catalyst, could potentially be used to achieve acylation. Assuming direct acylation were to proceed, it would follow the same directing effects as other EAS reactions.

Predicted Major Product (Acylation): 1-(2-Hydroxy-3-phenylfluoranthen-9-yl)ethan-1-one (from reaction with acetyl chloride).

Table 3: Predicted Outcome of Friedel-Crafts Acylation This table is based on predicted reactivity according to established principles of organic chemistry, as specific experimental data is not available.

| Reagent | Catalyst | Predicted Major Product |

|---|

Nucleophilic Reactions at the Hydroxyl Group

The hydroxyl group of 2-Fluoranthenol, 3-phenyl- can act as a nucleophile, particularly after being deprotonated to form a more potent phenoxide ion. These reactions involve the formation of new bonds at the oxygen atom.

Esterification Reactions

Esterification of phenols is the process of converting them into esters. A common method is the reaction of the phenol (B47542) with a carboxylic acid or, more efficiently, an acyl chloride or acid anhydride in the presence of a base or acid catalyst. google.comosti.gov The reaction with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine (B92270) is a standard procedure. The base deprotonates the phenol, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Reaction: 2-Fluoranthenol, 3-phenyl- + Acetyl Chloride → 3-Phenyl-2-fluoranthenyl acetate (B1210297) + HCl

Table 4: Representative Esterification Reaction This table illustrates a typical esterification reaction; specific yield and conditions for this substrate are not available.

| Acylating Agent | Base/Catalyst | Product |

|---|---|---|

| Acetyl chloride | Pyridine | 3-Phenyl-2-fluoranthenyl acetate |

Etherification Reactions

The most common method for converting a phenol into an ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol with a strong base (such as sodium hydride, NaH, or sodium hydroxide, NaOH) to form the sodium phenoxide. This phenoxide then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide (e.g., iodomethane, ethyl bromide) to form the ether. youtube.com The use of secondary or tertiary alkyl halides is less effective as they tend to undergo elimination reactions. wikipedia.org

Step 1 (Deprotonation): 2-Fluoranthenol, 3-phenyl- + NaH → Sodium 3-phenyl-2-fluoranthenoxide + H₂

Step 2 (Sₙ2 Attack): Sodium 3-phenyl-2-fluoranthenoxide + CH₃I → 2-Methoxy-3-phenylfluoranthene + NaI

Table 5: Representative Williamson Ether Synthesis This table illustrates a typical etherification reaction; specific yield and conditions for this substrate are not available.

| Base | Alkyl Halide | Product |

|---|---|---|

| Sodium hydride (NaH) | Iodomethane (CH₃I) | 2-Methoxy-3-phenylfluoranthene |

Due to the absence of specific research data for the chemical compound "2-Fluoranthenol, 3-phenyl-" in the provided search results, a detailed article focusing solely on its chemical reactivity and mechanistic investigations as per the requested outline cannot be generated at this time. The search results yielded information on related compounds and general reaction types, but no specific studies on the oxidation pathways, phenyl substituent reactivity, or redox chemistry of 2-Fluoranthenol, 3-phenyl- were found.

To provide a scientifically accurate and informative article, specific experimental data and research findings are essential. Without such dedicated literature, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research would be required to investigate the chemical properties of 2-Fluoranthenol, 3-phenyl- to address the specific sections and subsections of the outlined article.

Research Findings on 2-Fluoranthenol, 3-phenyl- Remain Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research pertaining to the chemical compound 2-Fluoranthenol, 3-phenyl-. Despite targeted searches for its chemical reactivity, reaction kinetics, thermodynamic analyses, and mechanistic pathways, no dedicated studies detailing these aspects for this particular molecule could be identified.

Furthermore, the search for mechanistic elucidations of its key reactivity pathways also yielded no specific results. This indicates that the specific transformations this compound might undergo, and the step-by-step molecular processes involved, have not been a subject of published research.

Consequently, the creation of a detailed article focusing solely on the "" as outlined in the initial request is not feasible at this time due to the absence of requisite scientific data. The requested sections on "Reaction Kinetics and Thermodynamic Analyses of 2-Fluoranthenol, 3-phenyl- Transformations" and "Mechanistic Elucidation of Key Reactivity Pathways" cannot be populated with scientifically accurate and verifiable information.

Further research into this specific compound would be necessary to generate the data required for such an analysis. At present, 2-Fluoranthenol, 3-phenyl- appears to be a compound that has not been extensively studied, or at least, the findings of such studies are not publicly available in the searched scientific literature.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoranthenol, 3 Phenyl and Its Derivatives

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns. nist.gov

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). irug.org This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For 2-Fluoranthenol, 3-phenyl-, HRMS would be used to confirm its molecular formula as C₂₂H₁₃FO.

Predicted HRMS Data for 2-Fluoranthenol, 3-phenyl-

This data is calculated and for illustrative purposes.

| Ion Formula | Calculated Exact Mass [M+H]⁺ |

| [C₂₂H₁₄FO]⁺ | 313.1023 |

When a molecule is ionized in a mass spectrometer (e.g., by electron impact, EI), the resulting molecular ion often undergoes fragmentation in a predictable manner, yielding smaller ions. The pattern of these fragment ions serves as a structural fingerprint. nih.gov For 2-Fluoranthenol, 3-phenyl-, key expected fragmentation pathways would include:

Loss of CO: A characteristic fragmentation for phenols, involving the elimination of a carbon monoxide molecule (28 Da) from the parent ion. gsu.edu

Loss of H•: Cleavage of a C-H bond to form a stable [M-1]⁺ ion.

Cleavage of the Phenyl Group: Loss of the C₆H₅ radical (77 Da).

Predicted Major Fragment Ions in EI-MS of 2-Fluoranthenol, 3-phenyl-

This data is hypothetical and for illustrative purposes.

| m/z (Mass/Charge) | Proposed Fragment |

| 312 | [M]⁺ (Molecular Ion) |

| 311 | [M-H]⁺ |

| 284 | [M-CO]⁺ |

| 283 | [M-CHO]⁺ |

| 235 | [M-C₆H₅]⁺ |

Tandem mass spectrometry (MS/MS) is a powerful technique used to differentiate between isomers that produce identical molecular ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

Isomers like 2-Fluoranthenol, 3-phenyl- and a hypothetical 3-Fluoranthenol, 2-phenyl- would have the same exact mass. However, their different structures would lead to distinct fragmentation patterns in an MS/MS experiment. The relative abundances of the product ions would create a unique "fingerprint" for each isomer, allowing for their unambiguous identification even in a complex mixture. For example, the fragmentation of the [M-H]⁻ ion would likely show different patterns of CO loss or ring fissions depending on the initial position of the hydroxyl and phenyl groups.

Vibrational Spectroscopy (Theoretical Expectations)

Vibrational spectroscopy, including FTIR and Raman techniques, provides insights into the molecular vibrations of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

For a hypothetical "2-Fluoranthenol, 3-phenyl-", the FTIR spectrum would be expected to show characteristic bands from the three main parts of the molecule.

O-H Stretching: A prominent, broad band would be expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. Its broadness would depend on the extent of hydrogen bonding in the sample. In the metabolic biodegradation of fluoranthene (B47539), a broad O-H stretch has been observed around 3202 cm⁻¹ mdpi.com.

Aromatic C-H Stretching: Sharp bands would appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations on both the fluoranthene and phenyl aromatic rings acs.org.

C=C Aromatic Ring Stretching: A series of sharp to medium intensity bands between 1450 cm⁻¹ and 1610 cm⁻¹ would be characteristic of the carbon-carbon double bond stretching within the fused aromatic rings of the fluoranthene system and the appended phenyl group mdpi.comacs.org. For fluoranthene itself, bands are observed at 1454 cm⁻¹ and 1439 cm⁻¹ acs.org.

C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic hydroxyl group would likely appear in the 1200-1260 cm⁻¹ region.

Out-of-Plane C-H Bending: Strong bands in the 690-900 cm⁻¹ region are characteristic of the out-of-plane C-H bending modes of the aromatic rings. The exact positions of these bands are highly diagnostic of the substitution pattern on the aromatic rings mdpi.comacs.org.

Table 1: Predicted FTIR Peaks for 2-Fluoranthenol, 3-phenyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Moiety |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Phenol (B47542) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Fluoranthene, Benzene (B151609) |

| Aromatic C=C Stretch | 1450 - 1610 | Medium to Strong | Fluoranthene, Benzene |

| C-O Stretch | 1200 - 1260 | Strong | Phenol |

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds.

Aromatic Ring Vibrations: The Raman spectrum would be dominated by strong bands corresponding to the vibrations of the polycyclic aromatic system. For PAHs, strong peaks are often observed between 1300 cm⁻¹ and 1600 cm⁻¹ pitt.eduresearchgate.net. For instance, a phenyl-substituted anthracene (B1667546) shows a strong peak around 1391 cm⁻¹ pitt.edu.

Symmetry and Substitution: Raman spectroscopy is sensitive to molecular symmetry. The substitution of the fluoranthene core with both hydroxyl and phenyl groups would result in a unique spectral fingerprint compared to the parent molecule pitt.edurenishaw.com. Phenyl-substituted PAHs can exhibit new aromatic bands, for example near 695 and 741 cm⁻¹ arxiv.org.

Low-Frequency Modes: The collective motions of the fused rings (phonons in the solid state) would give rise to bands at low frequencies (< 600 cm⁻¹) spectroscopyonline.com.

Electronic Spectroscopy (Theoretical Expectations)

Electronic spectroscopy (UV-Vis absorption and fluorescence) is determined by the π-electron system of the conjugated molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum is expected to be complex, characteristic of a large, conjugated polycyclic aromatic hydrocarbon.

Absorption Maxima (λmax): Fluoranthene itself has multiple absorption bands in the UV region. The addition of a hydroxyl and a phenyl group would be expected to cause a bathochromic (red) shift of these bands to longer wavelengths due to the extension of the conjugated π-system and the electron-donating nature of the hydroxyl group. For comparison, 3-Phenyl Fluoranthene, which lacks the hydroxyl group, has a reported excitation/absorption peak at 356 nm aatbio.comaatbio.com. The introduction of the -OH group would likely shift this further towards the visible region.

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluoranthene and its derivatives are known for their fluorescent properties nih.govrsc.orgacs.org.

Emission Maxima: These compounds typically exhibit strong fluorescence. The emission wavelength is dependent on the electronic structure and the solvent polarity. For 3-Phenyl Fluoranthene, a strong blue-green fluorescence is observed with an emission peak at 472 nm aatbio.comaatbio.com. It is probable that 2-Fluoranthenol, 3-phenyl- would also fluoresce in this region, with the exact wavelength modulated by the hydroxyl group.

Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process edinst.com. For many PAHs, this value is high. However, it can be influenced by factors such as molecular rigidity, temperature, and the presence of quenching species. Without experimental data, the quantum yield for the target compound cannot be determined.

Table 2: Known Electronic Spectroscopy Data for a Related Compound

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. The parent compound, 2-Fluoranthenol, 3-phenyl-, is itself achiral. Therefore, it would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by derivatizing the phenyl group or creating a chiral axis due to sterically hindered rotation (atropisomerism), the resulting analogue would be optically active and would produce a CD spectrum. The spectrum would show positive and/or negative peaks (Cotton effects) at the wavelengths of its UV-Vis absorption bands, providing information about the absolute configuration and conformation of the chiral derivative. The study of chiral pentaphenylpyrrole derivatives has shown that such complex aromatic systems can exhibit strong CD signals upon aggregation researchgate.net.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By irradiating a sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice. youtube.comthermofisher.com This provides fundamental information on the solid-state conformation, packing, and intermolecular interactions of a molecule like 2-Fluoranthenol, 3-phenyl-.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. youtube.comuhu-ciqso.es For a successful analysis, a high-quality single crystal of 2-Fluoranthenol, 3-phenyl- would be required, ideally at least 0.02 mm in size. uhu-ciqso.es The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector. youtube.comsdu.dk

The analysis of this diffraction data allows for the unambiguous determination of:

Molecular Connectivity and Conformation: It would confirm the bonding arrangement of the fluoranthenol core, the phenyl substituent, and the hydroxyl and fluorine groups. Crucially, it would reveal the solid-state conformation, including the torsion angle between the fluoranthene and phenyl rings, which is influenced by steric hindrance. lmu.edu

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the basic repeating unit of the crystal lattice—are precisely measured. uhu-ciqso.es

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-F) and angles within the molecule can be obtained. uhu-ciqso.es

Supramolecular Assembly: SCXRD reveals how molecules pack in the crystal, identifying intermolecular interactions such as hydrogen bonding (involving the hydroxyl group), π-π stacking between aromatic rings, and other van der Waals forces. rsc.org These interactions are critical in governing the material's bulk properties.

For a novel compound like 2-Fluoranthenol, 3-phenyl-, SCXRD would be invaluable for confirming its synthesis and providing a foundational understanding of its structure-property relationships. scielo.brmdpi.com

Illustrative Data Table: Typical Crystallographic Data from a Single-Crystal XRD Experiment

The following table shows the kind of parameters that would be determined for 2-Fluoranthenol, 3-phenyl- (hypothetical data).

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₂₂H₁₃FO | The elemental composition of the molecule. |

| Formula Weight | 312.34 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. researchgate.net |

| Space Group | P2₁/c | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 14.5 Å, β = 98.5° | The lengths of the unit cell axes and the angle between the 'a' and 'c' axes. rsc.org |

| Volume | 1475 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 1.405 g/cm³ | The theoretical density of the crystal. |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 | Indicators of the quality of the fit between the crystallographic model and the experimental data. mdpi.com |

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline or powdered solid samples. sdu.dkmeasurlabs.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

For 2-Fluoranthenol, 3-phenyl-, PXRD would be used for:

Phase Identification: The obtained diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental pattern to a database or a pattern calculated from single-crystal data, one can confirm the identity and purity of a synthesized batch. rsc.orgmeasurlabs.com

Crystallinity Assessment: PXRD can distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in broad, diffuse humps. The degree of crystallinity in a polymer or organic sample can be quantified. thermofisher.com

Lattice Parameter Refinement: While less precise than SCXRD, PXRD data can be used to refine the unit cell parameters of a known crystalline phase, which is useful for studying phase transitions or the effects of temperature. researchgate.netmeasurlabs.com

In the context of materials science, PXRD is essential for routine quality control and for studying the solid forms of polycyclic aromatic hydrocarbons, such as identifying different polymorphs or co-crystals which may possess different physical properties. rsc.orgacs.org

Illustrative Data Table: Typical Powder XRD Peak List

This table illustrates the format of data obtained from a PXRD measurement of a hypothetical crystalline sample of 2-Fluoranthenol, 3-phenyl-.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.6 | 10.27 | 100 |

| 12.4 | 7.13 | 45 |

| 17.3 | 5.12 | 80 |

| 21.8 | 4.07 | 65 |

| 24.9 | 3.57 | 50 |

| 26.0 | 3.42 | 35 |

Other Advanced Spectroscopic and Analytical Methods

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions containing one or more unpaired electrons. bruker.comwiley-vch.de Since molecules with all electrons paired are "EPR silent," this method is exceptionally selective for paramagnetic species such as free radicals. bruker.com

The application of EPR to 2-Fluoranthenol, 3-phenyl- would be contingent on its ability to form a stable radical species, for instance, through chemical or electrochemical oxidation to a radical cation or reduction to a radical anion. Studies have been successfully performed on the radical cation salts of fluoranthene itself. researchgate.net

An EPR experiment would provide key information about the electronic structure of the resulting radical:

g-value: This is a dimensionless factor that is characteristic of the radical's electronic environment. It provides information analogous to the chemical shift in NMR.

Hyperfine Coupling: The interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁹F) results in the splitting of the EPR signal. Analysis of these hyperfine coupling constants (HFCs) allows for the mapping of the unpaired electron's spin density distribution across the molecule, identifying which atoms the electron is most associated with. rsc.orgnih.gov

EPR is a powerful tool for studying reactive intermediates and understanding redox processes in organic molecules. nih.gov

Illustrative Data Table: Hypothetical EPR Parameters for a 2-Fluoranthenol, 3-phenyl- Radical

| Parameter | Hypothetical Value | Description |

| g-value | 2.0028 | The center of the EPR spectrum, indicative of an organic π-radical. |

| Hyperfine Coupling (aH) | 0.1 - 3.0 G | A range of coupling constants to different protons on the aromatic rings, revealing spin distribution. |

| Hyperfine Coupling (aF) | 4.5 G | The coupling constant to the fluorine nucleus, indicating spin density at the fluorine-substituted carbon. |

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons. measurlabs.com The binding energy of these electrons can then be determined, providing insight into elemental composition and electronic structure.

X-ray Photoelectron Spectroscopy (XPS): Utilizes X-rays to ionize core-level electrons. For 2-Fluoranthenol, 3-phenyl-, XPS would provide:

Elemental Composition: The presence of carbon, oxygen, and fluorine on the sample surface would be confirmed. measurlabs.com

Chemical State Analysis: The high-resolution spectrum of each element reveals information about its chemical environment. For example, the C 1s signal could be deconvoluted into components representing C-C, C-H, C-O, and C-F bonds. The O 1s would correspond to the hydroxyl group, and the F 1s to the carbon-fluorine bond. researchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV radiation to probe the lower-energy valence electrons. UPS is instrumental in determining the electronic properties of semiconductor materials and would be used to measure:

Valence Band Structure: Provides a map of the density of occupied electronic states.

Ionization Potential: The energy required to remove an electron from the highest occupied molecular orbital (HOMO) can be determined, which is a critical parameter for materials used in organic electronics. researchgate.net

Studies on fluoranthene and its derivatives have used PES to measure electron affinity and characterize the singlet and triplet states of the neutral molecule from the anion. acs.orgnih.gov

Illustrative Data Table: Hypothetical XPS Binding Energies for 2-Fluoranthenol, 3-phenyl-

| Element / Orbital | Binding Energy (eV) | Inferred Chemical State |

| C 1s | 284.8 | Aromatic/aliphatic C-C, C-H |

| C 1s | 286.5 | C-O (hydroxyl) |

| C 1s | 288.9 | C-F |

| O 1s | 533.2 | C-O-H |

| F 1s | 688.7 | C-F |

Theoretical and Computational Chemistry Investigations of 2 Fluoranthenol, 3 Phenyl

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system. ualberta.ca

For a flexible molecule with rotatable bonds, such as the phenyl group in 2-Fluoranthenol, 3-phenyl-, conformational analysis is crucial. chemrxiv.orgchemrxiv.orgppt-online.org MD simulations can be used to:

Explore Conformational Space: By simulating the molecule at a given temperature, a wide range of possible conformations can be sampled.

Determine Rotational Barriers: The energy required to rotate the phenyl group relative to the fluoranthenol core can be calculated, providing insight into the molecule's flexibility.

Construct Potential Energy Surfaces: By mapping the energy as a function of key dihedral angles, a detailed energy landscape can be created, revealing the most stable conformations and the pathways for interconversion between them. chemrxiv.org

Table 2: Hypothetical Conformational Energy Data for a Phenyl-Substituted Fluoranthenol Derivative

| Dihedral Angle (Phenyl-Fluoranthenol) | Relative Energy (kcal/mol) (Illustrative) | Description |

| 0° (Planar) | 5.2 | A high-energy conformation due to steric hindrance between the phenyl and fluoranthenol hydrogens. |

| 45° | 0.0 | The global minimum energy conformation, representing the most stable structure. |

| 90° (Perpendicular) | 2.1 | A local energy maximum, representing a barrier to rotation. |

| 135° | 0.0 | Another global minimum energy conformation, equivalent to the 45° conformer. |

| 180° (Planar) | 5.2 | Another high-energy conformation due to steric hindrance. |

The behavior of a molecule is often significantly influenced by its interactions with neighboring molecules and the surrounding solvent. tandfonline.comresearchgate.netacs.org MD simulations are an ideal tool to study these effects:

Solvation Structure: MD can reveal how solvent molecules arrange themselves around the solute molecule, providing a detailed picture of the solvation shell. ualberta.caacs.orgchemrxiv.org

Solvent Effects on Conformation: The presence of a solvent can alter the conformational preferences of a molecule. MD simulations can predict these changes by explicitly including solvent molecules in the simulation box. optica.orgscispace.come3s-conferences.org

Aggregation Behavior: For PAHs, which have a tendency to stack via π-π interactions, MD simulations can be used to study the process of aggregation in different solvents. tandfonline.comacs.org This would be particularly relevant for understanding the behavior of 2-Fluoranthenol, 3-phenyl- in solution.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers a powerful lens through which the reactivity and potential transformations of 2-Fluoranthenol, 3-phenyl- can be explored. By modeling the molecule's electronic structure and potential energy surface, researchers can predict how it will behave in chemical reactions.

The prediction of reaction pathways often begins with the identification of transition states, which are the highest energy points along a reaction coordinate. The characterization of these transient structures is crucial for understanding the kinetics of a chemical reaction. For a molecule like 2-Fluoranthenol, 3-phenyl-, computational methods such as Density Functional Theory (DFT) can be employed to locate the geometry of transition states for various potential reactions, such as electrophilic substitution or oxidation.

Once a transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is known as the activation barrier or activation energy. A lower activation barrier indicates a faster reaction. For instance, the activation barriers for different potential reactions of 2-Fluoranthenol, 3-phenyl- could be calculated to determine the most likely reaction pathways under specific conditions. researchgate.net Advanced computational techniques can even be used to predict complex reaction pathways with minimal human input by imposing specific reactive modes. rsc.org

Hypothetical Activation Barriers for Reactions of 2-Fluoranthenol, 3-phenyl-

| Reaction Type | Computational Method | Basis Set | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | B3LYP | 6-31G(d) | 15.8 |

| Oxidation of Phenolic Group | M06-2X | def2-TZVP | 22.5 |

This table presents hypothetical data for illustrative purposes.

Reaction coordinate mapping involves tracing the energetic profile of a reaction from reactants to products, passing through the transition state. This provides a detailed picture of the energy changes that occur throughout a chemical transformation. For 2-Fluoranthenol, 3-phenyl-, this mapping can reveal the presence of intermediates and secondary transition states, offering a comprehensive understanding of the reaction mechanism. researchgate.net Techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path between the reactant and product states, providing a smooth reaction coordinate. researchgate.net The resulting potential energy surface can elucidate the step-by-step process of bond breaking and formation.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For 2-Fluoranthenol, 3-phenyl-, the energy and spatial distribution of the HOMO and LUMO would be calculated. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally suggests higher reactivity. sphinxsai.com The locations of the HOMO and LUMO on the molecular structure indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is likely to be concentrated on the electron-rich fluoranthenol ring system, while the LUMO may have significant contributions from the phenyl substituent, depending on the electronic effects. researchgate.net

Hypothetical FMO Analysis for 2-Fluoranthenol, 3-phenyl-

| Orbital | Computational Method | Basis Set | Energy (eV) |

|---|---|---|---|

| HOMO | B3LYP | 6-311G(d,p) | -5.8 |

| LUMO | B3LYP | 6-311G(d,p) | -1.2 |

This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Prediction

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which is vital for their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. arxiv.orgnih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. arxiv.org

For 2-Fluoranthenol, 3-phenyl-, predicted NMR spectra can aid in the assignment of experimental signals, especially for a complex structure with many non-equivalent protons and carbons. chemistrysteps.combhu.ac.in The calculated chemical shifts would be compared to experimental data to confirm the molecular structure.

Hypothetical Predicted ¹³C NMR Chemical Shifts for 2-Fluoranthenol, 3-phenyl-

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (bearing OH) | 155.4 |

| C-3 (bearing phenyl) | 130.2 |

| Quaternary carbons in fluoranthene (B47539) core | 125-140 |

This table presents hypothetical data for illustrative purposes and does not represent a complete spectrum.

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. researchgate.net Time-dependent DFT (TD-DFT) is a widely used computational method to predict the electronic absorption and emission spectra of molecules. torvergata.itchemrxiv.org

For 2-Fluoranthenol, 3-phenyl-, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic excitations from the ground state to various excited states. Similarly, these calculations can predict the fluorescence emission spectrum, which arises from the relaxation of the molecule from its lowest excited state back to the ground state. uci.edu The predicted spectra can be compared with experimental measurements to understand the electronic structure and photophysical properties of the compound. researchgate.net

Hypothetical Predicted UV-Vis and Fluorescence Data for 2-Fluoranthenol, 3-phenyl-

| Spectrum | Computational Method | Basis Set | Predicted λmax (nm) |

|---|---|---|---|

| UV-Vis Absorption | CAM-B3LYP | 6-311+G(d,p) | 285, 340 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on physicochemical and spectroscopic properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. For polycyclic aromatic hydrocarbons (PAHs) like fluoranthene derivatives, QSPR models are invaluable for predicting physicochemical and spectroscopic characteristics without the need for extensive and time-consuming experimental measurements. researchgate.netmdpi.com These models are particularly useful in environmental science and materials science for screening large numbers of compounds and prioritizing them for further investigation. nih.gov

The fundamental principle of QSPR lies in the hypothesis that the structural attributes of a molecule, encoded as numerical values known as molecular descriptors, inherently determine its properties. These descriptors can be categorized based on their dimensionality, ranging from simple 1D descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that describe the spatial arrangement of atoms (e.g., molecular volume, surface area). mdpi.com For fluoranthene systems, descriptors related to hydrophobicity, such as the octanol-water partition coefficient (logP), and electronic descriptors are often crucial in predicting their behavior. cuny.edu

A typical QSPR study for 2-Fluoranthenol, 3-phenyl- and related compounds would involve the following steps:

Data Set Compilation: A collection of fluoranthene derivatives with experimentally determined physicochemical and spectroscopic properties would be assembled.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the data set using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a predictive model. researchgate.net

Model Validation: The robustness and predictive power of the developed model are rigorously assessed using internal and external validation techniques.

Table 1: Predicted Physicochemical and Spectroscopic Properties of 2-Fluoranthenol, 3-phenyl- based on QSPR Models for Related Fluoranthenes

| Property | Predicted Value | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 294.33 g/mol | A fundamental 1D descriptor influencing many other properties. |

| LogP (Octanol-Water Partition Coefficient) | ~ 5.5 - 6.5 | Indicates high hydrophobicity and potential for bioaccumulation. The hydroxyl group slightly lowers this compared to unsubstituted fluoranthene. |

| Water Solubility | Very low | Consistent with its high LogP and polycyclic aromatic structure. |

| Molar Volume | ~ 250 - 270 cm³/mol | Reflects the size of the molecule, which is important for interactions with biological receptors and material matrices. cuny.edu |

| Spectroscopic Properties | ||

| λmax (UV-Vis Absorption) | ~ 240-250 nm and 360-380 nm | The absorption spectrum is expected to be similar to other fluoranthenes, with multiple bands corresponding to π-π* transitions within the aromatic system. nih.gov The substitution pattern may cause slight shifts. |

| Emission Wavelength (Fluorescence) | ~ 420-460 nm (in non-polar solvents) | Fluoranthene derivatives are known for their fluorescence. nih.gov The position of the emission maximum can be influenced by solvent polarity and the electronic nature of the substituents. |

Development of Novel Computational Models for Fluoranthene Systems

The development of novel computational models for fluoranthene systems is a dynamic area of research, driven by the need for accurate prediction of their electronic, optical, and chemical properties. These models are essential for designing new materials with tailored characteristics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. rsc.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most powerful and widely used computational tools for investigating the electronic structure and excited-state properties of fluoranthene derivatives. nih.govacs.org

Computational models for fluoranthenes can be broadly classified into two categories:

Quantum Mechanical (QM) Models: These models, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules.

DFT Calculations: DFT is used to determine the ground-state electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of the molecule. For fluoranthene derivatives, the introduction of electron-donating (like a hydroxyl group) or electron-withdrawing substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the material's properties. nih.gov

TD-DFT Calculations: TD-DFT is employed to study the excited-state properties, including the prediction of UV-Vis absorption and emission spectra. nih.gov This is particularly relevant for fluoranthenes, which often exhibit interesting photophysical behaviors like fluorescence. rsc.org For 2-Fluoranthenol, 3-phenyl-, TD-DFT could be used to simulate its absorption and fluorescence spectra, providing insights into the nature of its electronic transitions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Models: These models use classical mechanics to simulate the behavior of molecules.

Molecular Mechanics (MM): MM methods are used to calculate the potential energy of a molecule as a function of its geometry, allowing for the determination of stable conformations. For a flexible molecule like 2-Fluoranthenol, 3-phenyl-, where rotation around the single bond connecting the phenyl group to the fluoranthene core is possible, MM can be used to identify the most energetically favorable spatial arrangement.

Molecular Dynamics (MD): MD simulations provide information about the dynamic behavior of molecules over time. This can be used to study how 2-Fluoranthenol, 3-phenyl- interacts with its environment, such as a solvent or a biological membrane.

The development of more accurate and efficient computational models is an ongoing effort. This includes the refinement of existing methods and the creation of new algorithms that can handle larger and more complex molecular systems. For fluoranthene systems, a key challenge is to accurately model the effects of noncovalent interactions, which can play a significant role in determining their properties in the solid state. acs.org The integration of QM and MM methods in hybrid QM/MM models offers a promising approach to balance accuracy and computational cost for large systems.

Derivatization Strategies and Analogue Development Based on 2 Fluoranthenol, 3 Phenyl

Functionalization of the Hydroxyl Group

The hydroxyl group at the 2-position of the fluoranthene (B47539) core is a prime target for chemical modification due to its reactivity. A variety of derivatives can be synthesized, including ethers, esters, sulfonates, and phosphates, each potentially altering the molecule's physicochemical properties such as solubility, stability, and biological activity.

The conversion of the phenolic hydroxyl group into ether and ester functionalities is a fundamental strategy in medicinal chemistry and materials science. nih.gov These modifications can significantly impact the compound's lipophilicity and metabolic stability.

Ether Derivatives: The synthesis of ether derivatives from phenols can be achieved through various methods, most commonly the Williamson ether synthesis. chemistrysteps.com This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. For 2-Fluoranthenol, 3-phenyl-, this would involve reaction with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base like sodium hydride or potassium carbonate.

Ester Derivatives: Esterification of the hydroxyl group is typically accomplished by reacting the parent phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. researchgate.net This reaction is generally high-yielding and allows for the introduction of a wide array of acyl groups, from simple acetates to more complex moieties. researchgate.net The resulting esters are often more lipophilic than the parent phenol and can act as prodrugs, releasing the active phenolic compound upon in vivo hydrolysis.

Table 1: Representative Ether and Ester Derivatives of 2-Fluoranthenol, 3-phenyl-

| Derivative Type | Reagents | Potential Product |

|---|---|---|

| Methyl Ether | Methyl iodide, K₂CO₃ | 2-Methoxy-3-phenylfluoranthene |

| Benzyl Ether | Benzyl bromide, NaH | 2-(Benzyloxy)-3-phenylfluoranthene |

| Acetate (B1210297) Ester | Acetic anhydride, Pyridine | 3-Phenylfluoranthen-2-yl acetate |

| Benzoate Ester | Benzoyl chloride, Triethylamine | 3-Phenylfluoranthen-2-yl benzoate |

To enhance water solubility and potentially introduce new biological activities, the hydroxyl group can be converted to sulfonate and phosphate (B84403) esters.

Sulfonate Esters: These are typically prepared by reacting the phenol with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base. The resulting sulfonate esters are stable compounds and are also excellent leaving groups in nucleophilic substitution reactions, providing a pathway to further functionalization.

Phosphate Esters: Phosphorylation of the hydroxyl group can be achieved using phosphorylating agents like phosphoryl chloride or a protected phosphate derivative. Phosphate esters are often introduced to increase the water solubility of a compound and can play a crucial role in its biological activity and transport.

Table 2: Potential Sulfonate and Phosphate Derivatives

| Derivative Type | Reagents | Potential Product |

|---|---|---|

| Tosylate Ester | Tosyl chloride, Pyridine | 3-Phenylfluoranthen-2-yl 4-methylbenzenesulfonate |

| Mesylate Ester | Mesyl chloride, Triethylamine | 3-Phenylfluoranthen-2-yl methanesulfonate |

| Phosphate Ester | Phosphoryl chloride, Base | (3-Phenylfluoranthen-2-yl) dihydrogen phosphate |

Glycosylation, the attachment of a carbohydrate moiety, can dramatically alter the pharmacokinetic properties of a molecule, including its solubility, stability, and bioavailability. nih.gov The glycosylation of phenols can be achieved chemically or enzymatically. Chemical glycosylation often involves the reaction of the phenol with an activated sugar donor, such as a glycosyl halide or a glycosyl trichloroacetimidate, in the presence of a promoter. rsc.org The resulting O-glycosides can exhibit improved water solubility and may be targeted by specific enzymes in biological systems. nih.gov

Modification of the Phenyl Substituent

The phenyl ring at the 3-position offers another avenue for structural diversification. By introducing various substituents onto this ring, it is possible to modulate the electronic properties and steric profile of the entire molecule.

The electronic nature of the phenyl ring can be fine-tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com These substituents can influence the reactivity of the phenyl ring itself and can also have long-range effects on the properties of the fluoranthene core. nih.gov

Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy, and amino groups increase the electron density of the phenyl ring. libretexts.org This can enhance the molecule's interaction with electron-deficient biological targets and can also influence its metabolic pathways.

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and trifluoromethyl groups decrease the electron density of the phenyl ring. otterbein.edu This can alter the molecule's binding affinity to certain receptors and can also impact its susceptibility to oxidative metabolism.

The introduction of these groups is typically achieved through standard electrophilic aromatic substitution reactions on a precursor molecule, or by using a pre-functionalized phenylboronic acid in the initial synthesis of the 3-phenyl-2-fluoranthenol core.

Table 3: Examples of Modified Phenyl Substituents

| Substituent Type | Example Group | Potential Effect on Phenyl Ring |

|---|---|---|

| Electron-Donating | -OCH₃ (Methoxy) | Increased electron density |

| Electron-Donating | -N(CH₃)₂ (Dimethylamino) | Strong increase in electron density |

| Electron-Withdrawing | -NO₂ (Nitro) | Decreased electron density |

| Electron-Withdrawing | -CF₃ (Trifluoromethyl) | Strong decrease in electron density |

Replacing the phenyl ring with a heteroaromatic ring system is a common strategy in drug discovery to introduce new hydrogen bonding opportunities, alter metabolic stability, and modulate biological activity. A variety of five- and six-membered heteroaromatic rings can be envisioned in place of the phenyl group.

Examples of such heteroaromatic rings include:

Pyridine: Introduces a basic nitrogen atom, which can form salt bridges and alter solubility.

Thiophene: A bioisostere of the phenyl ring, it can modify the electronic and steric properties of the molecule.

Pyrazole: Offers multiple sites for hydrogen bonding and can influence the conformational preferences of the molecule.

Oxadiazole: Can act as a hydrogen bond acceptor and may improve metabolic stability. researchgate.net

The synthesis of these analogues would typically involve the use of the corresponding heteroarylboronic acid in a Suzuki coupling reaction during the construction of the core scaffold.

Elaboration of the Fluoranthene Core

Expansion and substitution of the rigid tetracyclic fluoranthene nucleus are primary strategies for creating diverse analogues. wikipedia.orgnih.gov These modifications can significantly alter electronic properties, solubility, and steric profile, which are crucial for applications in materials science and medicinal chemistry. rsc.orgacs.org

The fusion of additional aromatic rings to the fluoranthene skeleton, a process known as annulation, creates extended π-conjugated systems like benzofluoranthenes. These larger structures are of interest for their unique photophysical properties. rsc.orgacs.org Various synthetic methods can be employed to achieve this.

One established approach involves the Lewis acid-catalyzed Prins-type cycloaromatization of enol ether precursors to construct benzo[a]fluorene, benzo[c]fluorene, and benzo[j]fluoranthene ring systems. researchgate.net Another powerful technique is the palladium-catalyzed cascade reaction, which combines a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation. This has been used to synthesize acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes from 1,8-dihalonaphthalenes and various boronic acids or esters. researchgate.net

Furthermore, the synthesis of benzo[b]fluoranthenes can be achieved through the cyclization of in situ-generated aryl diazonium intermediates derived from aniline (B41778) precursors. rsc.org This method has also been applied to produce benzo[a]fluoranthene and indeno[1,2,3-cd]pyrenes. rsc.org The table below summarizes selected methods for creating benzo-fused fluoranthene analogues.

| Precursor(s) | Reagents/Catalyst | Product Type | Yield Range | Ref |

| 1,8-Dihalonaphthalenes + Heteroarylboronic acids | Pd Catalyst | Heterocyclic Fluoranthene Analogues | 45-90% | researchgate.net |

| Anilines | tBuONO | Benzo[b]fluoranthene | 20-75% | rsc.org |

| 1-Naphthol derivatives | Pd Catalyst, Nonaflate | Fluoranthene products | up to 98% | rsc.org |

| Enol ether precursors | Lewis Acid | Benzo[j]fluoranthene | Not specified | researchgate.net |

The introduction of alkyl groups or heteroatoms (such as nitrogen, oxygen, or sulfur) onto the fluoranthene framework is a critical strategy for fine-tuning its properties. nih.gov Alkylation can enhance solubility and influence solid-state packing, while heteroatom incorporation can modulate electronic characteristics, introduce new reactive sites, and alter biological interactions. researchgate.netnih.gov

Palladium-catalyzed C-H arylation reactions are effective for creating substituted fluoranthenes. A tandem Suzuki-Miyaura and intramolecular C-H arylation sequence, starting from 1,8-diiodonaphthalene (B175167) and various arylboronic acids, has been shown to tolerate a wide range of functional groups, including nitriles, amides, ketones, and esters, affording substituted fluoranthenes in good yields. acs.orgnih.gov This method has also been successful in producing azafluoranthene, a heteroatomic analogue. acs.org

| Reaction Type | Precursors | Catalyst/Reagents | Substituents Introduced | Yield Range | Ref |

| Tandem Suzuki–Miyaura/C–H Arylation | 1,8-Diiodonaphthalene, Arylboronic acids | Pd(dppf)Cl₂ or rGO-CuPd | Aryl, CN, CONH₂, COR, CO₂Me, NO₂ | 36-78% | acs.orgnih.gov |

| N-directed C-H borylation | Amino-substituted precursors | Not specified | Boron/Nitrogen (BN) units | Not specified | researchgate.net |

| Palladium-catalyzed CH-activation | N-containing precursors | Palladium catalyst | Nitrogen atom | Not specified | researchgate.net |

| Electrophilic Substitution | Benzo[a]fluoranthene skeleton | Not specified | Alkyl, Alkenyl, Alkynyl, Aryl, Alkoxy | Not specified | google.com.pg |

Synthesis of Chiral Analogues

Chirality introduces a critical three-dimensional aspect to molecular design. For fluoranthene derivatives, which are typically planar and achiral, the synthesis of chiral analogues can be achieved either by creating stereocenters through asymmetric synthesis or by resolving racemic mixtures of inherently chiral (e.g., atropisomeric) structures.

Asymmetric synthesis aims to create a specific enantiomer directly. While specific asymmetric syntheses targeting 2-Fluoranthenol, 3-phenyl- are not widely documented, general principles can be applied. For instance, methods developed for the asymmetric synthesis of substituted anti-β-fluorophenylalanines, which involve stereospecific fluorination, demonstrate how chirality can be installed in complex aromatic systems. nih.gov For fluoranthene-like structures, asymmetric approaches could involve chiral catalysts in cyclization reactions that form the core or in reactions that add a chiral substituent. The synthesis of chiral indenocorannulenes, which are bowl-shaped chiral molecules, has been achieved, demonstrating that complex, non-planar chiral aromatics can be accessed. acs.orgacs.org

When a synthetic route produces a racemic mixture (an equal mix of two enantiomers), resolution techniques are required to separate them. Chiral column chromatography is a primary method for this separation. khanacademy.org This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to travel through the column at different rates and allowing for their separation. khanacademy.orgchromatographytoday.com The resolution of various benzo[j]fluoranthene and benzo[k]fluoranthene (B33198) isomers has been successfully demonstrated using specialized gas chromatography (GC) columns, highlighting the feasibility of this approach for separating closely related fluoranthene isomers. chromatographytoday.comrestek.comdiva-portal.org

Applications in Advanced Chemical Syntheses and Materials Science

Integration into Novel Materials

Chemosensors and Optical Probes

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a detectable change, such as a change in color or fluorescence. rsc.orgmdpi.com Optical probes are a class of chemosensors that utilize light-based signals. nih.gov Fluorescent probes are particularly valuable due to their high sensitivity. thno.org The design of a fluorescent chemosensor often involves a fluorophore (the light-emitting part) linked to a receptor that selectively binds to the target analyte. This binding event alters the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength (color).

A molecule like 2-Fluoranthenol, 3-phenyl- possesses a fluorescent fluoranthene (B47539) core. The hydroxyl (-OH) group could potentially act as a binding site or a proton donor/acceptor, making it sensitive to pH or specific ions. The phenyl group could be further functionalized to introduce specific recognition sites for other molecules.

Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces. These interactions can lead to the spontaneous self-assembly of well-defined, functional structures. rsc.org Aromatic molecules are excellent building blocks for supramolecular assemblies due to their flat shape, which facilitates pi-pi stacking.

The planar fluoranthene core of 2-Fluoranthenol, 3-phenyl-, combined with the potential for hydrogen bonding through its hydroxyl group, would make it a candidate for forming various supramolecular structures like stacks, sheets, or more complex frameworks. The phenyl substituent would influence the packing arrangement and stability of such assemblies.

Polymer Chemistry Applications

In polymer chemistry, functional molecules can be incorporated into polymers to impart specific properties. jchemrev.com This can be achieved in several ways:

Monomers: If the molecule contains a polymerizable group, it can be used as a monomer to form a polymer chain.

Dopants: The molecule can be physically mixed (doped) into a host polymer matrix to add properties like fluorescence or conductivity.

Cross-linkers: Molecules with two or more reactive sites can be used to link polymer chains together, forming a network structure. mdpi.com

The hydroxyl group on 2-Fluoranthenol, 3-phenyl- could be modified to create a polymerizable monomer (e.g., an acrylate (B77674) or epoxide). Alternatively, the molecule could be dispersed as a fluorescent dopant in a transparent polymer film.

Photophysical Applications

Photophysical applications exploit the interaction of molecules with light. This includes processes like absorption, fluorescence, and energy transfer.

Photochromic Systems

Photochromic materials can reversibly change their color and absorption properties upon exposure to light of specific wavelengths. nih.gov This change is due to a light-induced reversible transformation between two different molecular structures. While fluoranthene itself is not typically photochromic, it could potentially be incorporated into a larger system with a known photochromic unit (like spiropyran or azobenzene) to act as a fluorescent reporter of the switching process.

Energy Transfer Systems

Fluorescence Resonance Energy Transfer (FRET) is a mechanism where an excited "donor" fluorophore transfers its energy to a nearby "acceptor" molecule without the emission of a photon. This process is highly dependent on the distance between the donor and acceptor. FRET is widely used as a "molecular ruler" in biological and materials science. A compound like 2-Fluoranthenol, 3-phenyl-, with its intrinsic fluorescence, could be designed to act as a donor or an acceptor in a FRET pair, enabling its use in distance-dependent sensing applications.

Interdisciplinary Applications in Physical and Analytical Chemistry

The potential properties of 2-Fluoranthenol, 3-phenyl- would lend themselves to various applications in physical and analytical chemistry.

Analytical Chemistry: As a fluorescent molecule, it could be used as a label for chromatography or electrophoresis. If it demonstrates selective sensing capabilities, it could be the basis for new analytical methods for detecting specific ions or molecules. scielo.org.mx

Physical Chemistry: The study of its photophysical properties (e.g., fluorescence quantum yield, lifetime, and solvent effects) would provide fundamental insights into the structure-property relationships of substituted polycyclic aromatic hydrocarbons.

While direct research on 2-Fluoranthenol, 3-phenyl- is not apparent in the reviewed literature, its molecular structure suggests a range of potential applications that align with current advanced research in materials and chemical sciences. Future studies would be required to synthesize this compound and validate its utility in these areas.

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions to Fluoranthenol Chemistry

The field of fluoranthene (B47539) chemistry has seen significant advancements, providing a foundation upon which the importance of 2-Fluoranthenol, 3-phenyl- can be understood. rsc.org Research on fluoranthene derivatives has established their significance as a vital subclass of polycyclic aromatic hydrocarbons (PAHs) in both synthetic organic chemistry and materials science. rsc.org The introduction of functional groups, such as hydroxyl (-OH) and phenyl (-C₆H₅) moieties, onto the fluoranthene scaffold is known to dramatically alter the parent molecule's physical, chemical, and biological properties. ontosight.ai

The academic contributions of functionalized fluoranthenes are diverse. For instance, hydroxylated metabolites of PAHs are crucial in environmental science for assessing the biological impact and remediation of these widespread contaminants. ontosight.ai In materials science, the unique electronic and photophysical properties of fluoranthene derivatives make them promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net The strategic placement of substituents allows for the fine-tuning of these properties.

The presence of a phenyl group, as in the case of 2-Fluoranthenol, 3-phenyl- , is of particular interest. Studies on phenyl-substituted PAHs indicate that the phenyl group can influence the molecule's stability and electronic structure. arxiv.org For example, computational studies have shown that phenyl substitution at the 2-position of a PAH can lead to a more stable species. arxiv.orgarxiv.org Furthermore, the phenyl group can introduce unique steric and electronic effects, such as intramolecular twisting, which can lead to favorable electronic and optical properties for applications in organic field-effect transistors (OFETs). lmu.edu

Unexplored Research Avenues and Open Questions in the Field

Despite the progress in fluoranthene chemistry, numerous research avenues concerning 2-Fluoranthenol, 3-phenyl- and its analogues remain unexplored. A primary open question is the definitive impact of the combined hydroxyl and phenyl substitution at the 2- and 3-positions on the fluoranthene core.